6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride
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Overview
Description
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of difluoro groups and a pyrazolo[5,1-b][1,3]oxazine ring system, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate starting materials under controlled conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Cyclization: The cyclization step involves the formation of the oxazine ring, which is achieved through intramolecular cyclization reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: These compounds share a similar ring structure and have been studied for their biological activities.
Pyrrolopyrazine Derivatives: These compounds also have a similar core structure and are known for their diverse chemical and biological properties.
Uniqueness
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is unique due to the presence of difluoro groups and the specific arrangement of its ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-11-5(12-3-6)1-4(9)10-11;/h1H,2-3H2,(H2,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFZXLJVTLVDCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC(=NN21)N)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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